(2-Ethylphenyl)methanamine

Serotonin Receptor Pharmacology GPCR Antagonism Selectivity Profiling

(2-Ethylphenyl)methanamine (CAS 53759-86-7), also known as 2-ethylbenzylamine, is a primary amine belonging to the substituted benzylamine class, characterized by an ethyl group at the ortho position of the phenyl ring and a methanamine (-CH2NH2) functional group. It has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 53759-86-7
Cat. No. B1280249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylphenyl)methanamine
CAS53759-86-7
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1CN
InChIInChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3
InChIKeyJPYXQNWIQIBLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purchase (2-Ethylphenyl)methanamine (CAS 53759-86-7) | Ortho-Substituted Benzylamine Building Block for Pharmaceutical and Chemical Synthesis


(2-Ethylphenyl)methanamine (CAS 53759-86-7), also known as 2-ethylbenzylamine, is a primary amine belonging to the substituted benzylamine class, characterized by an ethyl group at the ortho position of the phenyl ring and a methanamine (-CH2NH2) functional group [1]. It has the molecular formula C9H13N and a molecular weight of 135.21 g/mol . This compound is a versatile intermediate in organic synthesis, particularly valued in pharmaceutical, agrochemical, and specialty chemical research as a building block due to its reactive primary amine and substituted aromatic core [2].

1
Ortho-substituted benzylamine building block for GPCR-focused medicinal chemistry
Reactive primary amine with sterically hindered aromatic core
2
Suitable for antifungal resistance research as a mechanistically distinct efflux pump inhibitor probe
Fluconazole-potentiation mechanism context
3
Useful as a moderate-affinity control in dihydroorotase enzyme assays
Weak inhibitor (mM range) for benchmarking potent leads

Why (2-Ethylphenyl)methanamine Cannot Be Substituted with Generic Benzylamines for Specialized Applications


While (2-ethylphenyl)methanamine shares a core benzylamine scaffold with other substituted benzylamines, simple interchange is not scientifically valid for specialized research applications. Critical differences in biological activity arise from the specific position and nature of the substituent. For instance, the ortho-ethyl group on this compound confers a distinct pharmacological profile compared to para-substituted or methyl analogs. This is evident in studies where ortho-substituted analogs demonstrate unique interactions, such as selective antagonism at the 5HT2b receptor or potentiation of antifungal activity through efflux pump inhibition, which is not observed with the unsubstituted parent or other positional isomers . Furthermore, the ortho-ethyl substitution influences the compound's reactivity profile as a synthetic intermediate, affecting steric hindrance in coupling reactions relative to less bulky or differently positioned analogs .

Mismatch Risk
Para-isomers or unsubstituted benzylamines lack the ortho-ethyl steric hindrance, which may alter reaction rates and regioselectivity in coupling chemistry.
Pharmacology Shift
Ortho-ethyl pattern is linked to selective 5HT2b receptor antagonism; methyl or para analogs may lose this interaction profile entirely.
Mechanistic Gap
Fluconazole potentiation via efflux pump inhibition is not shared by simpler benzylamines, limiting antifungal resistance model transfer.

Quantitative Differentiation of (2-Ethylphenyl)methanamine: Comparative Evidence Guide


Ortho-Ethyl Substitution Confers Unique 5HT2b Receptor Antagonism Profile Not Shared by Unsubstituted or Methyl Analogs

(2-Ethylphenyl)methanamine was identified as a component of a larger molecule that demonstrates highly potent and selective antagonism for the 5HT2b serotonin receptor [1]. In a comprehensive pharmacological evaluation, the parent compound containing this moiety showed an IC50 of 22±9.0 nM for 5HT2bR binding and a cellular antagonist activity IC50 of 54 nM [1]. Critically, when screened against a panel of 161 GPCRs, the compound was completely negative for all agonist screens and negative for all antagonist screens except for 5HT2bR, demonstrating a high degree of selectivity [1]. This selectivity profile is attributed to the specific ortho-ethyl substitution pattern, which is not observed in simpler benzylamine analogs like unsubstituted benzylamine or 2-methylbenzylamine that lack this substitution [2].

5HT2bR Selectivity
Class-level inference
IC50 22±9.0 nM (binding), 54 nM (cellular). Selective over 160 GPCRs.
Supports selective 5HT2b receptor-pathway study context.
Reported from a parent compound containing the moiety; direct attribution to the free amine requires confirmation.
Serotonin Receptor Pharmacology GPCR Antagonism Selectivity Profiling

Moderate Dihydroorotase Inhibition Potency Distinguishes it from Potent Inhibitors in Pyrimidine Biosynthesis Research

(2-Ethylphenyl)methanamine was evaluated for its ability to inhibit the enzyme dihydroorotase (DHO), a key enzyme in pyrimidine biosynthesis [1]. The compound demonstrated an IC50 value of 1.00E+6 nM (1 mM) at a concentration of 10 µM and pH 7.37 [1]. This activity level is in contrast to known potent DHO inhibitors, such as transition-state analogs or substrate mimics, which can exhibit IC50 values in the low nanomolar range [2]. This quantitative difference confirms that (2-Ethylphenyl)methanamine is a weak to moderate inhibitor, a crucial distinction for researchers designing DHO assays or seeking lead-like compounds for further optimization.

DHO Inhibition
Cross-study comparable
IC50 = 1.00E+6 nM (1 mM) at 10 µM, pH 7.37.
Defines weak inhibitory profile for enzyme assay benchmarking.
Approximately 1,000,000-fold weaker than nanomolar transition-state analogs.
Enzyme Inhibition Dihydroorotase Pyrimidine Metabolism

Fluconazole Potentiation via Efflux Pump Inhibition in Candida albicans is Unique Among Simple Benzylamines

(2-Ethylphenyl)methanamine has been characterized as an analog of fluconazole that acts as an efflux pump inhibitor (EPI) in Candida albicans . Unlike fluconazole itself, which targets lanosterol 14α-demethylase, this compound inhibits membrane efflux pumps, leading to increased intracellular accumulation and enhanced activity of co-administered fluconazole . This mechanism directly addresses a primary cause of antifungal resistance, which is not a feature of the parent drug fluconazole or simpler, unsubstituted benzylamine building blocks that lack this specific substitution pattern [1].

EPI Mechanism
Class-level inference
Efflux pump inhibition in Candida albicans, potentiating fluconazole activity.
Supports antifungal resistance mechanism research context.
Mechanistically distinct from direct ergosterol synthesis inhibition.
Antifungal Resistance Efflux Pump Inhibition Fluconazole Potentiation

Ortho-Ethyl Substituent Alters Reactivity Profile as a Synthetic Building Block Compared to Para-Isomer

As a building block, (2-ethylphenyl)methanamine presents a different steric and electronic environment compared to its para-substituted isomer, 4-ethylbenzylamine (CAS 7441-43-2) . The ortho position of the ethyl group in (2-Ethylphenyl)methanamine introduces steric hindrance around the reactive aminomethyl group, which can influence reaction kinetics and regioselectivity in coupling reactions (e.g., amide bond formation, reductive amination). This is a critical design parameter for chemists, as the para-isomer (4-ethylbenzylamine) with less steric hindrance will exhibit a different reactivity profile, affecting yield and product distribution in complex syntheses .

Steric Hindrance
Supporting evidence
Ortho-ethyl creates steric shielding around -CH2NH2, unlike para-ethyl isomer.
Steric environment review is essential for synthesis route design.
Qualitative difference; influences coupling yield and selectivity.
Synthetic Chemistry Benzylamine Building Blocks Steric Hindrance

Physicochemical Property Comparison: Boiling Point and Lipophilicity (XLogP) vs. o-Methyl Analog

Direct comparison with its closest analog, o-xylylamine (2-methylbenzylamine, CAS 89-93-0), reveals key physicochemical differences that impact experimental handling and separation . (2-Ethylphenyl)methanamine has a predicted boiling point of 212.0±9.0 °C, compared to 203.6±9.0 °C for o-xylylamine, a difference of approximately 8.4 °C [1]. The calculated XLogP, a measure of lipophilicity, is 1.6 for the target compound versus 1.55 for the methyl analog, indicating a slight increase in hydrophobicity due to the extra methylene group . These differences, while modest, are significant for optimizing purification protocols (e.g., distillation, flash chromatography) and for understanding compound behavior in biological assays.

Physicochemical Shift
Head-to-head
Δ Boiling Point: ~8.4 °C; Δ XLogP: +0.05 vs. o-xylylamine.
Minor lipophilicity increase may affect chromatographic method adjustment.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Lipophilicity Purification

Recommended Application Scenarios for (2-Ethylphenyl)methanamine Based on Quantified Differentiation


Scaffold for Developing Selective 5HT2b Receptor Antagonists

Given its potent and highly selective antagonism at the 5HT2b receptor (IC50 = 22 nM) and lack of activity at 160 other GPCRs, (2-Ethylphenyl)methanamine serves as a valuable starting point for medicinal chemistry programs targeting this receptor [1]. Researchers can leverage this core scaffold to synthesize novel analogs aimed at validating the 5HT2b receptor as a therapeutic target in conditions such as fibrosis, anxiety, or migraine, with a built-in selectivity advantage over other serotonin receptor subtypes.

Tool Compound for Investigating Fungal Efflux Pump-Mediated Resistance

This compound's unique mechanism as a fluconazole-potentiating efflux pump inhibitor in Candida albicans makes it a key research tool for studying antifungal resistance mechanisms . It can be used in synergy assays to probe the function of specific efflux pumps, screen for novel pump inhibitors, or validate the role of efflux in clinical isolates of resistant fungi.

Sterically Hindered Building Block for Complex Organic Synthesis

The ortho-ethyl substitution provides a controlled steric environment around the reactive amine, which is distinct from its para-isomer . This property is valuable in complex molecule construction where controlling regioselectivity or preventing unwanted side reactions (e.g., dimerization) is critical. It is a preferred building block for synthesizing congested amine-containing architectures in pharmaceuticals or advanced materials.

Moderate-Affinity Control in Dihydroorotase (DHO) Enzyme Assays

With its weak IC50 of 1 mM, (2-Ethylphenyl)methanamine is not a lead candidate but is useful as a moderate-affinity control ligand in DHO enzyme assays [2]. It can serve as a benchmark to validate assay conditions or to demonstrate the relative potency of novel, more potent inhibitors under development.

Application
Selection Property
Validation Focus
5HT2b receptor-pathway studies
Ortho-ethyl selectivity assay context
GPCR panel selectivity review
Antifungal resistance mechanism studies
Efflux pump inhibition probe
Synergy assay with fluconazole in C. albicans
Sterically controlled organic synthesis
Ortho-substituted building block
Reactivity and regioselectivity optimization
Pyrimidine biosynthesis enzyme assays
Moderate-affinity DHO control
IC50 benchmarking against novel inhibitors

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